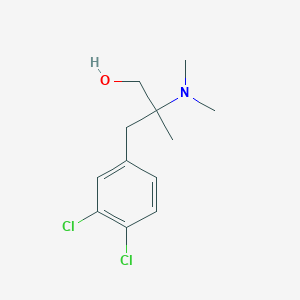
Cericlamine
Cat. No. B054518
Key on ui cas rn:
112922-55-1
M. Wt: 262.17 g/mol
InChI Key: FWYRGHMKHZXXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06121491
Procedure details


--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and Formic acid to obtain an ester of (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (II) ##STR6## in which R is lower alkyl, iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-di-chlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([N:15]([CH3:17])[CH3:16])([CH3:14])[C:11](O)=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[H-]>>[CH3:14][C:10]([N:15]([CH3:17])[CH3:16])([CH2:11][OH:12])[CH2:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
lower alkyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
iv
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(C(=O)O)(C)N(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC=1C=CC(=C(C1)Cl)Cl)(CO)N(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
